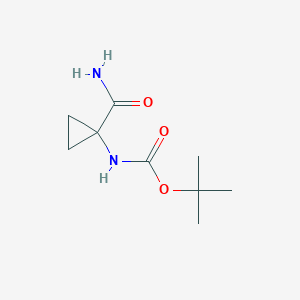

tert-butyl N-(1-carbamoylcyclopropyl)carbamate

Description

The exact mass of the compound tert-Butyl (1-carbamoylcyclopropyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-butyl N-(1-carbamoylcyclopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(1-carbamoylcyclopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-8(2,3)14-7(13)11-9(4-5-9)6(10)12/h4-5H2,1-3H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZODTZQTOHBGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507264-66-6 | |

| Record name | tert-butyl N-(1-carbamoylcyclopropyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate

Foreword: Strategic Importance of a Constrained Amino Acid Analogue

In the landscape of modern drug discovery and development, the precise control of molecular conformation is paramount. Non-natural amino acids, particularly those with constrained topologies, serve as invaluable tools for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. Among these, tert-butyl N-(1-carbamoylcyclopropyl)carbamate stands out as a critical building block. Its rigid cyclopropyl scaffold introduces a defined conformational restraint, while the Boc-protected amine and the primary amide offer versatile handles for further chemical elaboration. This guide provides a comprehensive overview of the prevailing synthetic strategies, detailed experimental protocols, and the underlying chemical principles for the preparation of this important synthetic intermediate.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate can be approached from two primary retrosynthetic pathways. The most direct and widely adopted strategy involves the amidation of the commercially available and stable precursor, 1-(tert-butoxycarbonylamino)cyclopropanecarboxylic acid. A less common, alternative route would entail the Boc-protection of a pre-formed 1-aminocyclopropanecarboxamide. This guide will focus on the former, more established route due to the ready availability of the starting material and the extensive body of literature on amide bond formation from N-protected amino acids.

Caption: Retrosynthetic analysis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate.

Synthetic Pathway I: Amidation of 1-(Boc-amino)cyclopropanecarboxylic Acid

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. The challenge lies in activating the carboxylic acid towards nucleophilic attack by ammonia or an ammonia surrogate, without compromising the integrity of the acid-labile Boc protecting group. Several reliable methods have been established for this purpose, primarily revolving around the in-situ generation of a highly reactive acyl intermediate.

Mechanism of Amide Bond Formation

The general mechanism involves the activation of the carboxylic acid (1) to form a more electrophilic species (2), such as an acyl chloride, a mixed anhydride, or an active ester. This intermediate is then susceptible to nucleophilic attack by an amine, in this case, ammonia or an equivalent, to form a tetrahedral intermediate (3). Subsequent collapse of this intermediate yields the desired amide (4) and regenerates the activating agent or a byproduct.

Caption: Generalized mechanism for amide bond formation.

Experimental Protocols

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents in peptide synthesis and are well-suited for this transformation.[1][2] To minimize potential side reactions and racemization (though not a concern for this achiral substrate), an additive like 1-hydroxybenzotriazole (HOBt) is often included.

Protocol:

-

Dissolution: Dissolve 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 equiv.) and HOBt (1.1 equiv.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Carbodiimide Addition: Add EDC·HCl (1.2 equiv.) portion-wise to the stirred solution.

-

Activation: Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the active ester.

-

Ammonia Addition: Bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2 M ammonia in methanol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Activation of the carboxylic acid via conversion to the corresponding acyl chloride is a robust and often high-yielding approach.[3][4] Thionyl chloride (SOCl₂) or oxalyl chloride are common reagents for this purpose. Care must be taken to neutralize the HCl generated during the reaction.

Protocol:

-

Acyl Chloride Formation: To a solution of 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 equiv.) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 equiv.) dropwise, followed by a catalytic amount of DMF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

-

Solvent Removal: Remove the solvent and excess reagent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of aqueous ammonium hydroxide (excess) dropwise with vigorous stirring.

-

Reaction: Stir at room temperature for 2-4 hours.

-

Work-up: Separate the organic layer and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by recrystallization or silica gel chromatography.

Recent advancements have introduced boron-based reagents, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), for direct amidation.[5] A key advantage of this method is the potential for a simplified purification protocol.[5]

Protocol:

-

Reaction Setup: In a sealed vial, combine 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 equiv.), the amine source (e.g., ammonium chloride, 1.2 equiv.), and a suitable solvent like toluene.

-

Reagent Addition: Add B(OCH₂CF₃)₃ (1.1 equiv.) to the suspension.

-

Heating: Heat the reaction mixture at 80-100 °C for 5-24 hours.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Comparative Analysis of Amidation Methods

| Method | Activating Agent | Typical Solvent | Temperature (°C) | Advantages | Disadvantages |

| A: Carbodiimide | EDC/HOBt | DCM or DMF | 0 to RT | Mild conditions, high yields. | Byproducts can be difficult to remove. |

| B: Acyl Chloride | SOCl₂ or (COCl)₂ | DCM | 0 to RT | High reactivity, often fast. | Harsh reagents, generation of HCl. |

| C: Boron-Based | B(OCH₂CF₃)₃ | Toluene | 80-100 | Simplified work-up in some cases. | Requires heating, specialized reagent. |

Alternative Synthetic Pathway: Boc-Protection of 1-Aminocyclopropanecarboxamide

While less common, the synthesis could proceed by first preparing 1-aminocyclopropanecarboxamide and subsequently protecting the amino group. The formation of the Boc-protected amine is generally a high-yielding and straightforward reaction.[6][7][8]

Protocol for Boc Protection:

-

Dissolution: Suspend 1-aminocyclopropanecarboxamide hydrochloride (1.0 equiv.) in a mixture of dioxane and water.

-

Base Addition: Add a base such as sodium hydroxide or sodium bicarbonate (2.5 equiv.) to the suspension.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization or column chromatography.

Conclusion

The synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate is most efficiently achieved through the amidation of the readily accessible 1-(Boc-amino)cyclopropanecarboxylic acid. A variety of robust amidation protocols are available to the synthetic chemist, with the choice of method often depending on the scale of the reaction, available reagents, and desired purity profile. The carbodiimide-mediated coupling offers a mild and effective route, while the acyl chloride method provides a highly reactive intermediate. Emerging technologies utilizing boron-based reagents also present viable alternatives with potential purification advantages. This guide provides the necessary foundational knowledge and practical protocols for researchers and drug development professionals to confidently synthesize this valuable constrained amino acid derivative.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Sabharwal, N., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Medicinal Chemistry Letters, 4(6), 541-545. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC. (n.d.). Retrieved from [Link]

-

Fitt, J. J., et al. (2000). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 41(28), 5321-5324. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic acid in Organic Chemistry. Retrieved from [Link]

-

Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. [Link]

-

Dunetz, J. R., et al. (2016). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 21(9), 1215. [Link]

-

Reid, M., et al. (2017). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 23(67), 17024-17028. [Link]

-

Tamura, M., et al. (2019). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ACS Omega, 4(8), 13355-13363. [Link]

-

Reaction pathway for BOC amine formation under mild reaction conditions. (n.d.). Retrieved from [Link]

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(10), 2645-2653. [Link]

-

Pittelkow, M., et al. (2007). Mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Organic Syntheses, 84, 324. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11475-11479. [Link]

-

Reddit. (2024, April 12). Amide from carboxylic acid synthesis. Retrieved from [Link]

-

MH Chem. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup [Video]. YouTube. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Amide Synthesis [fishersci.dk]

- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

An In-depth Technical Guide to tert-Butyl N-(1-carbamoylcyclopropyl)carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among the privileged structures utilized in drug design, the cyclopropane ring has garnered significant attention for its ability to introduce conformational rigidity and metabolic stability. This guide provides a comprehensive technical overview of tert-butyl N-(1-carbamoylcyclopropyl)carbamate , a versatile bifunctional building block that combines the structural benefits of a cyclopropane ring with the synthetic utility of a protected amine and a primary amide.

This document will delve into the core chemical properties, synthesis, and characterization of this compound, offering field-proven insights into its application as a critical intermediate in the synthesis of complex pharmaceutical agents.

Core Chemical Identity and Physicochemical Properties

Structural and Molecular Data

Below is a summary of the key structural and molecular information for tert-butyl N-(1-carbamoylcyclopropyl)carbamate.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₃ | Inferred |

| Molecular Weight | 200.24 g/mol | Inferred |

| IUPAC Name | tert-butyl N-(1-carbamoylcyclopropyl)carbamate | N/A |

| Alternative Name | 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxamide | N/A |

| Precursor CAS | 88950-64-5 (for the carboxylic acid) | [1][2][3][4] |

dot graph "tert_butyl_N_1_carbamoylcyclopropyl_carbamate_structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.5!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0,-1.5!", fontcolor="#202124"]; C4 [label="C", pos="0,1.3!", fontcolor="#202124"]; O1 [label="O", pos="-0.8,2.0!", fontcolor="#EA4335"]; O2 [label="O", pos="1.2,1.8!", fontcolor="#EA4335"]; C5 [label="C", pos="2.2,2.5!", fontcolor="#202124"]; C6 [label="C", pos="1.8,3.8!", fontcolor="#202124"]; C7 [label="C", pos="3.6,2.4!", fontcolor="#202124"]; C8 [label="C", pos="2.0,1.8!", fontcolor="#202124", style=invis]; // for tert-butyl label C9 [label="C", pos="-2.4,0!", fontcolor="#202124"]; O3 [label="O", pos="-3.2,0.7!", fontcolor="#EA4335"]; N2 [label="N", pos="-2.6,-1.0!", fontcolor="#4285F4"]; H1 [label="H", pos="0.3,0.3!", fontcolor="#202124"];

// Bond edges N1 -- C1 [penwidth=2]; N1 -- C2 [penwidth=2]; C1 -- C3 [penwidth=2]; C2 -- C3 [penwidth=2]; N1 -- C4 [penwidth=2]; C4 -- O1 [penwidth=3, style=double]; C4 -- O2 [penwidth=2]; O2 -- C5 [penwidth=2]; C5 -- C6 [penwidth=2]; C5 -- C7 [penwidth=2]; C5 -- C8 [penwidth=2, style=invis]; C1 -- C9 [penwidth=2]; C9 -- O3 [penwidth=3, style=double]; C9 -- N2 [penwidth=2]; N1 -- H1 [penwidth=2];

// Labels for functional groups label_boc [label="Boc", pos="2.8,3.2!", fontsize=12, fontcolor="#5F6368"]; label_amide [label="Carboxamide", pos="-3.5,-0.5!", fontsize=12, fontcolor="#5F6368"]; label_cyclopropyl [label="Cyclopropyl", pos="0,-2.2!", fontsize=12, fontcolor="#5F6368"];

} Figure 1. Chemical structure of tert-butyl N-(1-carbamoylcyclopropyl)carbamate.

Physicochemical Properties (Predicted and Inferred)

| Property | Value | Rationale/Source |

| Appearance | White to off-white solid | Based on the precursor 1-(Boc-amino)cyclopropanecarboxylic acid which is a white crystalline powder.[2] |

| Melting Point | >180 °C (with decomposition) | The precursor carboxylic acid has a melting point of 178 °C. Amides generally have higher melting points than their corresponding carboxylic acids. |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Based on the properties of the precursor and similar Boc-protected amino amides.[5] |

| Stability | Stable under standard conditions. The Boc protecting group is labile to strong acids. | The tert-butyloxycarbonyl (Boc) group is known to be stable under a wide range of conditions but is readily cleaved by acids such as trifluoroacetic acid.[6] |

Synthesis and Manufacturing

The most direct and industrially relevant synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate involves a two-step process starting from 1-aminocyclopropane-1-carboxylic acid. This process is outlined below.

Step 1: Synthesis of 1-(Boc-amino)cyclopropanecarboxylic Acid

The initial step is the protection of the amino group of 1-aminocyclopropane-1-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.

Protocol:

-

Dissolution: 1-Aminocyclopropane-1-carboxylic acid hydrochloride is dissolved in a suitable solvent system, typically a mixture of an organic solvent like dichloromethane or 1,4-dioxane and an aqueous base (e.g., 1N NaOH solution). A tertiary amine such as triethylamine (TEA) may be used to neutralize the hydrochloride salt.[5]

-

Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the stirred solution. The reaction is typically conducted at room temperature.[5]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The organic solvent is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 3 with an acid such as 1N HCl. This precipitates the product, which is then extracted with an organic solvent like ethyl acetate.[5]

-

Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 1-(Boc-amino)cyclopropanecarboxylic acid as a white solid.[5]

Causality of Experimental Choices:

-

The use of a biphasic solvent system (organic/aqueous base) facilitates the reaction between the water-soluble amino acid salt and the organic-soluble (Boc)₂O.

-

Acidification during work-up is crucial as it protonates the carboxylate, rendering the product less water-soluble and enabling its extraction into an organic solvent.

Step 2: Amidation to Form tert-Butyl N-(1-carbamoylcyclopropyl)carbamate

The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. Several methods can be employed, with the choice often depending on the scale and desired purity.

Conceptual Protocol (based on standard amidation methods):

-

Activation of Carboxylic Acid: 1-(Boc-amino)cyclopropanecarboxylic acid is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, DMF). A coupling agent such as 1,1'-carbonyldiimidazole (CDI) or a combination of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt) is added to form an activated intermediate.

-

Ammonolysis: A source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride with a base, is added to the activated carboxylic acid.

-

Reaction and Work-up: The reaction is stirred at room temperature until completion. The work-up procedure typically involves washing with aqueous solutions to remove excess reagents and byproducts, followed by extraction, drying, and concentration.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the final tert-butyl N-(1-carbamoylcyclopropyl)carbamate.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as HPLC, NMR, and mass spectrometry to ensure the complete conversion of the carboxylic acid and the removal of coupling agents and byproducts.

Spectroscopic Characterization (Predicted)

While experimentally obtained spectra for the target compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet integrating to 9 protons around δ 1.4-1.5 ppm, corresponding to the tert-butyl group of the Boc protector.

-

Two multiplets for the diastereotopic methylene protons of the cyclopropane ring, likely in the range of δ 1.0-1.6 ppm.

-

A broad singlet for the NH of the carbamate.

-

Two broad singlets for the two diastereotopic protons of the primary amide (-CONH₂).

-

-

¹³C NMR:

-

A quaternary carbon of the tert-butyl group around δ 80 ppm.

-

The methyl carbons of the tert-butyl group around δ 28 ppm.

-

The quaternary carbon of the cyclopropane ring attached to the nitrogen and carbonyl groups.

-

The methylene carbons of the cyclopropane ring.

-

Two carbonyl carbons: one for the carbamate (around δ 155 ppm) and one for the primary amide (around δ 175 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

-

N-H stretching: Two bands for the primary amide around 3400-3200 cm⁻¹ and one band for the carbamate N-H.

-

C=O stretching: A strong absorption for the carbamate carbonyl around 1700 cm⁻¹ and another for the amide carbonyl (Amide I band) around 1650 cm⁻¹.

-

N-H bending (Amide II band): Around 1620 cm⁻¹.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺. The high-resolution mass should correspond to the exact mass of the molecular formula C₉H₁₆N₂O₃. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or isobutylene.

Applications in Drug Discovery and Development

The unique structural features of tert-butyl N-(1-carbamoylcyclopropyl)carbamate make it a valuable building block in medicinal chemistry.

-

Introduction of Rigidity: The cyclopropane ring introduces a degree of conformational constraint into a molecule, which can lead to higher binding affinity and selectivity for a biological target.[7]

-

Peptidomimetics: As a non-natural amino acid derivative, it can be incorporated into peptide-based drug candidates to improve their proteolytic stability and pharmacokinetic profiles.[8]

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved in vivo half-life of a drug candidate.[9]

-

Scaffold for Library Synthesis: The bifunctional nature of the molecule (a protected amine and a primary amide) allows for orthogonal chemical modifications, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.[5]

This compound and its derivatives are key intermediates in the synthesis of various therapeutic agents, including enzyme inhibitors and receptor modulators, where the cyclopropyl moiety plays a crucial role in the pharmacophore.[1][2]

Safety and Handling

As a laboratory chemical, tert-butyl N-(1-carbamoylcyclopropyl)carbamate should be handled with appropriate safety precautions. While specific toxicity data is not available, general guidelines for handling similar fine chemicals should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

tert-Butyl N-(1-carbamoylcyclopropyl)carbamate is a valuable and versatile building block in the arsenal of the medicinal chemist. Its synthesis from readily available starting materials is straightforward, and its unique structural features offer a powerful tool for the design and synthesis of novel drug candidates with improved pharmacological properties. As the demand for structurally diverse and metabolically robust drug molecules continues to grow, the importance of such specialized intermediates is set to increase.

References

- Current time information in Río Bravo, MX. (n.d.).

-

Pharmaffiliates. (n.d.). 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. Retrieved January 17, 2026, from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved January 17, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). 1-(Boc-amino)cyclopropanecarboxylic Acid CAS 88950-64-5. Retrieved January 17, 2026, from [Link]

-

PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved January 17, 2026, from [Link]

-

S.W.ChemiLab. (n.d.). 1-N-(Boc)amino-cyclopropane-1-carboxylic acid ethyl ester. Retrieved January 17, 2026, from [Link]

-

Pharmaffiliates. (n.d.). 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.

- Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Next Peptide. (n.d.). 88950-64-5 | Boc-1-aminocyclopropane-1-carboxylic acid. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). (1-Formylcyclopropyl)carbamic acid tert-butyl ester | C9H15NO3 | CID 10352385. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Retrieved January 17, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Retrieved January 17, 2026, from [Link]

-

CP Lab Safety. (n.d.). tert-butyl N-(1-ethynylcyclopropyl)carbamate, min 97%, 10 grams. Retrieved January 17, 2026, from [Link]

-

CP Lab Safety. (n.d.). tert-butyl N-[1-(hydroxymethyl)cyclopropyl]-N-methyl-carbamate, min 97%, 100 mg. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved January 17, 2026, from [Link]

-

MySkinRecipes. (n.d.). 1-((Tert-Butoxycarbonyl)(Methyl)Amino)Cyclopropane-1-Carboxylic Acid. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). CN116120213A - Synthesis method of trans-4- (tert-butoxycarbonylamino) cyclohexane carboxylic acid.

-

ResearchGate. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved January 17, 2026, from [Link]

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. 1-(Boc-amino)cyclopropanecarboxylic Acid CAS 88950-64-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemscene.com [chemscene.com]

- 4. 88950-64-5|1-(Boc-Amino)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]

- 6. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Constrained Cyclopropyl Scaffold

An In-depth Technical Guide to tert-Butyl N-(1-carbamoylcyclopropyl)carbamate and Its Synthetic Precursors

This guide provides a comprehensive technical overview of tert-butyl N-(1-carbamoylcyclopropyl)carbamate, a valuable building block for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not prominently documented, this guide focuses on its synthesis from the well-characterized and commercially available precursor, 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (CAS: 88950-64-5). We will delve into the synthesis, properties, and applications of these molecules, offering field-proven insights and detailed protocols.

In modern medicinal chemistry, the quest for novel molecular architectures with improved pharmacological profiles is perpetual. The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold has emerged as a particularly interesting structural motif.[1] The rigid cyclopropyl ring introduces conformational constraints into molecules, which can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic properties.

The incorporation of a tert-butoxycarbonyl (Boc) protecting group on the amine functionality is a cornerstone of modern organic synthesis.[2][3][4][5] The Boc group is stable under a wide range of reaction conditions but can be readily removed under mild acidic conditions, making it an ideal choice for multi-step syntheses of complex molecules.[3][6] This guide will focus on the synthesis and utility of tert-butyl N-(1-carbamoylcyclopropyl)carbamate, a derivative of Boc-protected ACC that serves as a valuable intermediate in the development of novel therapeutics.[7][8]

Physicochemical Properties

The immediate precursor, 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid, is a stable, white to off-white crystalline powder.[8][9] Its properties are well-documented and are summarized in the table below. The properties for the target compound, tert-butyl N-(1-carbamoylcyclopropyl)carbamate, are predicted based on its structure.

| Property | 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid | tert-Butyl N-(1-carbamoylcyclopropyl)carbamate (Predicted) |

| CAS Number | 88950-64-5[7][8][9][10] | Not assigned |

| Molecular Formula | C9H15NO4[8] | C9H16N2O3 |

| Molecular Weight | 201.22 g/mol [8] | 200.24 g/mol |

| Melting Point | 167-178 °C[8] | >150 °C (decomposition likely) |

| Appearance | White to off-white powder[8] | White to off-white solid |

| Solubility | Soluble in DMSO and methanol[9] | Soluble in polar organic solvents |

| SMILES | CC(C)(C)OC(=O)NC1(CC1)C(=O)O[7] | CC(C)(C)OC(=O)NC1(CC1)C(=O)N |

| InChI Key | DSKCOVBHIFAJRI-UHFFFAOYSA-N[7] | Predicted: YWVYAFJBGJRNRC-UHFFFAOYSA-N |

Synthesis and Purification: A Step-by-Step Approach

The synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate is most efficiently achieved through a two-step process starting from commercially available 1-aminocyclopropane-1-carboxylic acid. The workflow involves the protection of the amino group followed by the amidation of the carboxylic acid.

Workflow for the Synthesis of tert-Butyl N-(1-carbamoylcyclopropyl)carbamate

Caption: Synthetic workflow for tert-butyl N-(1-carbamoylcyclopropyl)carbamate.

Experimental Protocol: Boc Protection of 1-Aminocyclopropane-1-carboxylic Acid

Rationale: The protection of the amino group is the crucial first step to prevent its interference in the subsequent amidation reaction. Di-tert-butyl dicarbonate ((Boc)2O) is the reagent of choice due to its high reactivity with amines and the ease of removal of byproducts.[4] A mild base is used to deprotonate the amino group, enhancing its nucleophilicity.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to raise the pH to ~10.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the cooled solution while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)2O.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify with a cold 1 M HCl solution to a pH of ~2-3. Extract the product with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid as a white solid.

Experimental Protocol: Amidation to Yield tert-Butyl N-(1-carbamoylcyclopropyl)carbamate

Rationale: The conversion of the carboxylic acid to a primary amide can be achieved using a variety of coupling agents. A common and effective method involves the use of a carbodiimide, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of an activator, like HOBt (hydroxybenzotriazole), and an ammonia source.

Step-by-Step Methodology:

-

Activation: Dissolve 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

-

Ammonia Source: Add a solution of ammonia in a suitable solvent (e.g., 0.5 M ammonia in dioxane, 2.5 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 18-24 hours.

-

Quenching and Extraction: Quench the reaction with water and extract the product with ethyl acetate (3x).

-

Washing: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl N-(1-carbamoylcyclopropyl)carbamate.

Analytical Characterization

To ensure the identity and purity of the synthesized compounds, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For 1-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid, the characteristic signals include the tert-butyl protons around 1.4 ppm and the cyclopropyl protons as a multiplet. Upon amidation, the disappearance of the carboxylic acid proton signal and the appearance of the amide protons will be observed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. The carboxylic acid precursor will show a broad O-H stretch and a C=O stretch. The final amide product will exhibit characteristic N-H stretches and an amide C=O band.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Applications in Drug Development

The tert-butyl N-(1-carbamoylcyclopropyl)carbamate building block is of significant interest in drug discovery for several reasons:

-

Peptidomimetics: The constrained cyclopropyl scaffold can be incorporated into peptide chains to mimic a specific conformation, potentially leading to increased potency and selectivity.[7][8] The primary amide can participate in hydrogen bonding interactions with biological targets.

-

Novel Scaffolds: This intermediate can be further elaborated to create a diverse range of novel chemical entities for screening in various therapeutic areas, including oncology and infectious diseases.[2][5][6]

-

Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to improved pharmacokinetic profiles of drug candidates.

Conclusion

tert-Butyl N-(1-carbamoylcyclopropyl)carbamate, synthesized from its carboxylic acid precursor, represents a valuable and versatile building block for medicinal chemists. Its unique structural features, combining the conformational rigidity of the cyclopropane ring with the synthetic utility of the Boc-protected amine and the hydrogen-bonding capability of the primary amide, make it an attractive starting point for the design and synthesis of novel therapeutic agents. The detailed protocols and technical insights provided in this guide are intended to empower researchers in their pursuit of innovative drug candidates.

References

-

J&K Scientific. Boc-1-aminocyclopropane-1-carboxylic acid | 88950-64-5. [Link]

-

PubChem. (1-Formylcyclopropyl)carbamic acid tert-butyl ester | C9H15NO3 | CID 10352385. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Critical Role of BOC Protecting Groups in Drug Synthesis. [Link]

- Google Patents. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.

-

PubMed Central. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Unlocking Potential: The Role of Boc-Protected Amino Acids in Advanced Synthesis. [Link]

-

PubMed Central. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. [Link]

- Google Patents. US4298760A - Process for preparing 1-aminocyclopropane-1-carboxylic acid.

-

Pharmaffiliates. 1-((tert-Butoxycarbonyl)amino)cyclopropane-1-carboxylic Acid. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Nanjing Tengxiang Import & Export Co. Ltd. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. [Link]

-

SIELC Technologies. tert-Butyl carbamate. [Link]

Sources

- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 6. nbinno.com [nbinno.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Whitepaper: Elucidating the Mechanism of Action of Tert-butyl N-(1-carbamoylcyclopropyl)carbamate as a Putative Covalent Enzyme Inactivator

An in-depth technical guide on the mechanism of action of tert-butyl N-(1-carbamoylcyclopropyl)carbamate.

Introduction: A Hypothesis Rooted in Chemical Structure

Tert-butyl N-(1-carbamoylcyclopropyl)carbamate is a synthetic molecule featuring a unique combination of functional groups: a Boc-protected amine, a primary amide (carbamoyl), and a cyclopropyl ring. While not a widely characterized agent, its structure provides compelling clues to a potential biological mechanism. The presence of a strained three-membered cyclopropane ring, an electrophilic center, situated next to a potential enzyme recognition motif (the carbamoyl group), is characteristic of certain classes of mechanism-based inactivators, also known as suicide substrates.

These inactivators are unreactive until they are catalytically processed by their target enzyme. This process converts the inhibitor into a highly reactive species that then forms a covalent bond with an active site residue, leading to irreversible inactivation. We hypothesize that tert-butyl N-(1-carbamoylcyclopropyl)carbamate functions as a mechanism-based inactivator targeting a cysteine protease. The proposed general mechanism involves enzymatic recognition of the substrate-like amide, followed by nucleophilic attack on the cyclopropyl ring by the active site cysteine thiol, leading to ring-opening and covalent modification.

This guide provides a roadmap for researchers to rigorously test this hypothesis.

Part 1: Kinetic Characterization of Enzyme Inhibition

The initial step in validating our hypothesis is to determine if the compound inhibits a model cysteine protease (e.g., Papain or a specific Cathepsin) and to characterize the nature of this inhibition. The key question is whether the inhibition is reversible or irreversible and time-dependent, which is a hallmark of mechanism-based inactivation.

Expert Rationale

We must first establish a classic dose-response relationship to determine the compound's potency (IC50). However, for a suspected covalent inhibitor, the IC50 value can be misleading as it is dependent on the pre-incubation time. Therefore, the critical experiment is to assess time-dependent inhibition. If the compound is a mechanism-based inactivator, its inhibitory effect will increase with longer pre-incubation times with the enzyme, even at low concentrations. This allows for the determination of the kinetic parameters KI (the initial affinity for the enzyme) and kinact (the maximal rate of inactivation).

Experimental Protocol: Time-Dependent Inhibition Kinetics

-

Objective: To determine the kinetic constants KI and kinact.

-

Materials:

-

Target cysteine protease (e.g., Papain, 10 µM stock).

-

Assay buffer (e.g., 100 mM sodium phosphate, 10 mM L-cysteine, 5 mM EDTA, pH 6.5).

-

Tert-butyl N-(1-carbamoylcyclopropyl)carbamate (inhibitor), 100 mM stock in DMSO.

-

Fluorogenic substrate (e.g., Z-FR-AMC, 10 mM stock in DMSO).

-

96-well black microplate.

-

Plate reader with fluorescence capabilities (Ex/Em for AMC: ~360/460 nm).

-

-

Methodology:

-

Prepare a range of inhibitor concentrations (e.g., 0, 5, 10, 25, 50, 100 µM) in assay buffer.

-

In the microplate, pre-incubate the enzyme (e.g., final concentration of 50 nM) with each inhibitor concentration at room temperature.

-

At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., final concentration of 10 µM).

-

Immediately measure the rate of fluorescence increase (initial velocity, v) for 5-10 minutes.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity (ln(% Activity)) versus the pre-incubation time. The slope of each line will be the negative of the observed rate of inactivation (-kobs).

-

Plot the calculated kobs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for inactivators: kobs = (kinact * [I]) / (KI + [I]). This will yield the values for kinact and KI.

-

Data Presentation: Summary of Kinetic Parameters

| Parameter | Description | Expected Value Range |

| IC50 | Concentration for 50% inhibition | Time-dependent; µM range |

| kinact | Maximal rate of inactivation | 0.01 - 0.5 min-1 |

| KI | Initial enzyme-inhibitor binding affinity | Low to mid µM range |

| kinact/KI | Second-order rate constant for inactivation | 103 - 105 M-1s-1 |

Workflow Diagram: Kinetic Analysis

Caption: Workflow for determining kinetic parameters of a time-dependent inhibitor.

Part 2: Mass Spectrometry for Covalent Adduct Confirmation

Kinetic data strongly suggesting irreversible inhibition must be substantiated with direct physical evidence of a covalent bond between the inhibitor and the enzyme. High-resolution mass spectrometry is the gold standard for this confirmation.

Expert Rationale

The strategy involves two complementary mass spectrometry approaches. First, intact protein analysis is used to quickly confirm that the enzyme's mass has increased by an amount equal to the mass of the inhibitor (or a fragment thereof, if a leaving group is involved). Second, peptide mapping via LC-MS/MS is employed to precisely identify the modified amino acid residue. For a cysteine protease, we expect the modification to be on the catalytic cysteine residue within the active site.

Experimental Protocol: LC-MS and LC-MS/MS Analysis

-

Objective: To confirm covalent modification and identify the site of adduction.

-

Sample Preparation:

-

Incubate the target enzyme (e.g., 10 µM) with a 5- to 10-fold molar excess of tert-butyl N-(1-carbamoylcyclopropyl)carbamate for a sufficient time (e.g., 2 hours) to ensure complete inactivation.

-

Prepare a control sample of the enzyme incubated with DMSO vehicle only.

-

Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column.

-

-

Intact Protein Analysis (LC-MS):

-

Inject the control and inhibitor-treated samples onto a reverse-phase HPLC column (e.g., C4) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire mass spectra across the expected mass range of the protein.

-

Deconvolute the resulting multiply-charged spectra to determine the average mass of the intact protein for both samples. A mass shift in the treated sample corresponding to the inhibitor's molecular weight (214.26 Da) confirms covalent binding.

-

-

Peptide Mapping Analysis (LC-MS/MS):

-

Take the desalted control and treated samples and denature the protein (e.g., with urea).

-

Reduce disulfide bonds (with DTT) and alkylate free cysteines (with iodoacetamide) in the control sample to prevent disulfide scrambling. The active site cysteine in the treated sample should be protected by the inhibitor and will not be alkylated.

-

Digest the proteins into smaller peptides using a sequence-specific protease, such as Trypsin.

-

Analyze the resulting peptide mixtures via LC-MS/MS. The instrument will isolate peptide ions, fragment them, and measure the masses of the fragments.

-

Use proteomics software (e.g., Mascot, MaxQuant) to search the fragmentation data against the known sequence of the enzyme, specifying the expected mass modification on cysteine. The software should identify the exact peptide containing the inhibitor-adducted cysteine.

-

Data Presentation: Expected Mass Shifts

| Analysis Type | Sample | Expected Mass (Da) | Rationale |

| Intact Protein | Control Enzyme | M | Native mass of the enzyme. |

| Intact Protein | Inhibitor-Treated | M + 214.26 | Mass of enzyme + mass of inhibitor. |

| Peptide Mapping | Control Peptide | P + 57.02 | Mass of active site peptide + carbamidomethyl (from IAA). |

| Peptide Mapping | Treated Peptide | P + 214.26 | Mass of active site peptide + inhibitor. |

Workflow Diagram: Mass Spectrometry Analysis

Caption: Workflow for confirmation and localization of covalent modification by mass spectrometry.

Part 3: The Proposed Chemical Mechanism of Inactivation

With kinetic and mass spectrometric data in hand, we can propose a detailed chemical mechanism. This model synthesizes all observations into a coherent, step-by-step narrative of the molecular events occurring in the enzyme's active site.

Mechanism Description

-

Initial Binding (Reversible): Tert-butyl N-(1-carbamoylcyclopropyl)carbamate first binds non-covalently to the active site of the cysteine protease. This reversible binding is governed by the affinity constant, KI. The binding is likely guided by hydrogen bonds between the enzyme's oxyanion hole and the inhibitor's carbamoyl group, mimicking a natural substrate.

-

Enzymatic Activation: The catalytic cysteine's thiolate anion (Cys-S-), a potent nucleophile, attacks one of the electrophilic carbons of the strained cyclopropyl ring. This is the key inactivation step.

-

Covalent Adduction (Irreversible): The nucleophilic attack forces the cyclopropane ring to open. This results in the formation of a stable thioether bond between the enzyme's cysteine residue and the inhibitor. The resulting covalent complex is catalytically dead, leading to irreversible inactivation of the enzyme. The rate of this conversion is defined by kinact.

Diagram of Proposed Mechanism

Caption: Proposed reaction pathway for mechanism-based inactivation.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to confirming the hypothesis that tert-butyl N-(1-carbamoylcyclopropyl)carbamate acts as a mechanism-based inactivator of cysteine proteases. By combining rigorous enzyme kinetics with high-resolution mass spectrometry, researchers can build a compelling case for a covalent mechanism of action.

Successful validation of this hypothesis would open several avenues for future research:

-

Selectivity Profiling: The compound should be tested against a panel of different proteases (cysteine, serine, metallo-) to determine its selectivity profile.

-

Structural Biology: Co-crystallization of the inhibitor with the target enzyme could provide atomic-level detail of the covalent adduct and binding interactions, guiding future structure-activity relationship (SAR) studies.

-

Cellular Activity: The compound's efficacy can be evaluated in cell-based assays to determine if it can engage its target in a more complex biological environment.

By following the principles and protocols laid out in this guide, researchers can effectively elucidate the molecular mechanism of novel compounds, a critical step in modern drug discovery and chemical biology.

References

-

Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivators. Methods in Enzymology, 249, 240-283. [Link]

-

Fowler, C. J. (2015). Mechanism-based enzyme inhibitors: a historical overview. Drug Discovery Today, 20(9), 1168-1175. [Link]

-

Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]

-

Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature Reviews Molecular Cell Biology, 5(9), 699-711. [Link]

-

Leung, D., et al. (2000). The use of mass spectrometry to probe the mechanism of inactivation of human cathepsin K by a vinyl sulfone-containing inhibitor. Biological chemistry, 381(5-6), 461-468. [Link]

An In-depth Technical Guide to the Structural Analysis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate and its Carboxylic Acid Analogue

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating a Sparsely Documented Molecule

In the landscape of chemical synthesis and drug discovery, certain molecules, despite their potential utility as building blocks, remain sparsely documented in peer-reviewed literature. tert-Butyl N-(1-carbamoylcyclopropyl)carbamate is one such compound. While its structural analogue, 1-(Boc-amino)cyclopropanecarboxylic acid, is well-characterized and commercially available, detailed analytical data for the carbamoyl derivative is not readily accessible. This guide, therefore, adopts a dual approach. It provides a comprehensive structural analysis of the well-documented 1-(Boc-amino)cyclopropanecarboxylic acid, leveraging this as a foundation to infer and predict the structural characteristics of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. This methodology allows for a scientifically rigorous exploration of the target molecule, grounded in the established data of a close structural relative.

Core Molecular Structures and Comparative Overview

tert-Butyl N-(1-carbamoylcyclopropyl)carbamate, also known as 1-(tert-butoxycarbonylamino)cyclopropane-1-carboxamide, is a derivative of a cyclopropylamine. The cyclopropyl ring, a three-membered carbocycle, imparts significant conformational rigidity and unique electronic properties, making it a valuable motif in medicinal chemistry for enhancing metabolic stability and binding affinity.[1] The Boc (tert-butoxycarbonyl) protecting group is widely used in peptide synthesis and organic chemistry to mask the reactivity of an amine functionality.[][3]

The primary distinction between the target molecule and its well-documented analogue lies in the functional group at the C1 position of the cyclopropane ring: a primary amide (-CONH₂) in the target molecule versus a carboxylic acid (-COOH) in the analogue. This seemingly minor change has significant implications for the molecule's polarity, hydrogen bonding potential, and reactivity, which in turn influence its spectral characteristics.

| Property | tert-butyl N-(1-carbamoylcyclopropyl)carbamate (Predicted) | 1-(Boc-amino)cyclopropanecarboxylic acid (Documented) |

| Molecular Formula | C₉H₁₆N₂O₃ | C₉H₁₅NO₄[4][5][6] |

| Molecular Weight | 200.24 g/mol | 201.22 g/mol [4][5][6] |

| CAS Number | 198690-31-8 (Provisional) | 88950-64-5[4][5][6] |

| Key Functional Groups | Primary Amide, Carbamate, Cyclopropane | Carboxylic Acid, Carbamate, Cyclopropane |

Synthesis and Characterization Workflow

The synthesis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate would likely proceed from its carboxylic acid analogue. A common synthetic route would involve the activation of the carboxylic acid followed by amidation.

Caption: A generalized workflow for the synthesis and characterization of the target molecule.

Proposed Synthesis Protocol for tert-butyl N-(1-carbamoylcyclopropyl)carbamate

This protocol is predictive and based on standard organic synthesis methodologies for amide formation from a carboxylic acid.

-

Dissolution: Dissolve 1-(Boc-amino)cyclopropanecarboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: To this solution, add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amidation: Introduce a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic and Spectrometric Analysis

The following sections detail the expected and documented spectral data for the target molecule and its carboxylic acid analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules.

3.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Proton Environment | 1-(Boc-amino)cyclopropanecarboxylic acid (Documented)[4] | tert-butyl N-(1-carbamoylcyclopropyl)carbamate (Predicted) | Rationale for Prediction |

| -C(CH₃)₃ (Boc group) | ~1.4-1.5 ppm (s, 9H) | ~1.4-1.5 ppm (s, 9H) | The electronic environment of the Boc group is largely unaffected by the change from a carboxylic acid to an amide. |

| -CH₂- (cyclopropyl) | ~1.4-1.6 ppm (m, 4H) | ~1.3-1.6 ppm (m, 4H) | A slight upfield shift may be observed due to the slightly less electron-withdrawing nature of the amide compared to the carboxylic acid. The multiplet pattern arises from geminal and cis/trans coupling. |

| -NH- (carbamate) | Broad singlet, variable chemical shift | Broad singlet, variable chemical shift | The chemical shift is dependent on concentration and solvent. |

| -COOH (carboxylic acid) | Broad singlet, ~10-12 ppm | N/A | This peak will be absent. |

| -CONH₂ (primary amide) | N/A | Two broad singlets, ~6-8 ppm | The two amide protons may be diastereotopic and appear as separate signals. Their chemical shifts are sensitive to solvent and temperature. |

3.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon Environment | 1-(Boc-amino)cyclopropanecarboxylic acid (Predicted) | tert-butyl N-(1-carbamoylcyclopropyl)carbamate (Predicted) | Rationale for Prediction |

| -C(CH₃)₃ (Boc group) | ~28 ppm | ~28 ppm | The chemical shift of the tert-butyl carbons is expected to be very similar. |

| -C(CH₃)₃ (Boc group) | ~80 ppm | ~80 ppm | The quaternary carbon of the Boc group should have a similar chemical shift. |

| -CH₂- (cyclopropyl) | ~18-20 ppm | ~18-20 ppm | The cyclopropyl methylene carbons are expected in a similar region. |

| Quaternary C (cyclopropyl) | ~35-40 ppm | ~35-40 ppm | The quaternary carbon of the cyclopropane ring is expected to have a similar chemical shift. |

| C=O (carbamate) | ~156 ppm | ~156 ppm | The carbamate carbonyl carbon is expected to be in a similar environment. |

| C=O (carboxylic acid) | ~175-180 ppm | N/A | This signal will be absent. |

| C=O (amide) | N/A | ~170-175 ppm | The amide carbonyl will appear slightly upfield compared to the carboxylic acid carbonyl. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this class of compounds.

| Ion | 1-(Boc-amino)cyclopropanecarboxylic acid (Predicted m/z) | tert-butyl N-(1-carbamoylcyclopropyl)carbamate (Predicted m/z) |

| [M+H]⁺ | 202.10 | 201.12 |

| [M+Na]⁺ | 224.08 | 223.10 |

| [M-Boc+H]⁺ | 102.05 | 101.07 |

| [M-C₄H₈+H]⁺ | 146.05 | 145.07 |

Fragmentation Pathway Analysis:

A primary fragmentation pathway for both molecules under ESI-MS conditions would be the loss of the Boc group or isobutylene from the Boc group.

Caption: Predicted ESI-MS fragmentation of the target molecule.

Crystallographic Analysis (Predictive)

While no experimental crystallographic data for tert-butyl N-(1-carbamoylcyclopropyl)carbamate has been found, we can predict its potential solid-state packing behavior. The presence of both a carbamate and a primary amide provides multiple hydrogen bond donors (N-H) and acceptors (C=O). This suggests that in the solid state, the molecules are likely to form an extensive network of intermolecular hydrogen bonds, leading to a well-ordered crystalline structure. This is in contrast to the carboxylic acid analogue, which would primarily form hydrogen-bonded dimers.

Conclusion and Future Directions

The structural analysis of tert-butyl N-(1-carbamoylcyclopropyl)carbamate presents a case study in leveraging data from a close structural analogue to build a comprehensive understanding of a less-documented molecule. The predictive analysis of its NMR and MS spectra, grounded in the established data for 1-(Boc-amino)cyclopropanecarboxylic acid, provides a robust framework for its identification and characterization.

For researchers and drug development professionals, this guide underscores the importance of a systematic, comparative approach when direct experimental data is scarce. Future work should focus on the synthesis and full experimental characterization of tert-butyl N-(1-carbamoylcyclopropyl)carbamate to validate the predictions made herein and to fully unlock its potential as a versatile building block in medicinal chemistry and materials science.

References

-

MySkinRecipes. 1-((Tert-Butoxycarbonyl)(Methyl)Amino)Cyclopropane-1-Carboxylic Acid. [Link]

-

SpectraBase. N-Boc-N-(1-phenpropyl)cyclopropylamine. [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC. [Link]

-

ChemBK. BOC-1-AMINO-1-CYCLOPROPANE CARBOXYLIC ACID. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

Organic Syntheses. tert-Butyl phenyl(phenylsulfonyl)methylcarbamate. [Link]

-

SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

Synthesis of Boc-protected bicycloproline. PMC. [Link]

- Google Patents.

-

EIGHT-MEMBERED CYCLIC AMINES AS NOVEL SCAFFOLDS FOR DRUG DISCOVERY. University of Huddersfield Repository. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. [Link]

-

Chemical Science. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. [Link]

-

Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Thieme Chemistry. [Link]

-

Journal of Medicinal Chemistry. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

-

Request PDF. Synthesis of a novel Boc-protected cyclopropane-modified proline analogue. [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. [Link]

-

Springer Protocols. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. [Link]

Sources

- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 1-(Boc-amino)cyclopropanecarboxylic acid | 88950-64-5 [chemicalbook.com]

- 5. Buy tert-Butyl N-[1-(4-formylphenyl)cyclopropyl]carbamate | 1951439-73-8 [smolecule.com]

- 6. 1-(Boc-amino)cyclopropanecarboxylic acid = 98.0 TLC 88950-64-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility and Stability of tert-butyl N-(1-carbamoylcyclopropyl)carbamate: A Predictive Analysis Based on a Surrogate Approach

Abstract

This technical guide provides a comprehensive examination of the anticipated solubility and stability characteristics of tert-butyl N-(1-carbamoylcyclopropyl)carbamate. Due to the absence of specific experimental data for this compound in the public domain, this document employs a surrogate-based predictive approach. We leverage the well-characterized physicochemical properties of tert-butyl carbamate as a foundational model. The influence of the 1-carbamoylcyclopropyl moiety on these properties is discussed from a mechanistic perspective. This guide is intended for researchers, scientists, and drug development professionals, offering foundational knowledge, detailed experimental protocols for empirical determination of these critical parameters, and a framework for anticipating the behavior of this and structurally related molecules.

Introduction and Rationale for Surrogate-Based Analysis

tert-butyl N-(1-carbamoylcyclopropyl)carbamate is a molecule of interest in medicinal chemistry and drug discovery, incorporating a strained cyclopropyl ring and two functionalities—a carbamate and a primary amide—that can participate in hydrogen bonding. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[1] Understanding the solubility and stability of this molecule is paramount for its effective handling, formulation, and the overall success of development programs.

Given the lack of specific literature data for tert-butyl N-(1-carbamoylcyclopropyl)carbamate, this guide utilizes tert-butyl carbamate (CAS 4248-19-5) as a primary surrogate.[2][3] This foundational molecule shares the key tert-butyl carbamate functional group, which is expected to be the primary determinant of its chemical stability. The predictions made herein are further refined by considering the structural contributions of the 1-carbamoylcyclopropyl group, namely its impact on polarity and hydrogen bonding potential.

Predicted Physicochemical and Solubility Profile

The solubility of a compound is governed by its polarity, molecular size, and the nature of intermolecular forces it can form with a solvent. The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4]

Structural Analysis and Predicted Solubility

tert-butyl N-(1-carbamoylcyclopropyl)carbamate possesses both hydrophobic (tert-butyl group) and hydrophilic (carbamate and primary amide NH and C=O groups) regions. The presence of two carbamoyl-type functionalities suggests a higher polarity compared to the surrogate, tert-butyl carbamate.

Based on the qualitative solubility of tert-butyl carbamate and the anticipated increase in polarity, the following profile is predicted for tert-butyl N-(1-carbamoylcyclopropyl)carbamate:

| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents are effective at dissolving compounds with moderate polarity. tert-Butyl carbamate is known to be soluble in these solvents.[3] |

| Alcohols | Methanol, Ethanol | Soluble | The ability of alcohols to act as both hydrogen bond donors and acceptors will facilitate the dissolution of the polar carbamate and amide groups.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble to Very Soluble | These solvents are highly polar and are expected to effectively solvate the molecule. For a related compound, tert-Butyl (3-aminopropyl)carbamate, the solubility in DMSO is reported to be high (100 mg/mL).[5] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly Soluble to Soluble | The polarity of these solvents may be sufficient for some dissolution, though likely less than more polar options. |

| Non-Polar | Hexanes, Petroleum Ether | Sparingly Soluble to Insoluble | The significant polarity imparted by the two carbamoyl groups will limit solubility in non-polar hydrocarbon solvents. tert-Butyl carbamate is only slightly soluble in petroleum ether.[3] |

| Aqueous | Water | Slightly Soluble | While the molecule has hydrogen bonding capabilities, the hydrophobic tert-butyl group and the overall molecular size will likely limit aqueous solubility. A computational model predicts the water solubility of tert-butyl carbamate to be between 8.33 mg/mL and 21.5 mg/mL.[6] The additional polar amide group in the target molecule may slightly enhance this. |

Experimental Protocol for Thermodynamic Solubility Determination

To overcome the limitations of predictive analysis, empirical determination of solubility is essential. The shake-flask method is a well-established technique for determining thermodynamic solubility.[5]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of tert-butyl N-(1-carbamoylcyclopropyl)carbamate to individual vials containing a selection of solvents (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl, methanol, acetonitrile, DMSO).

-

Ensure a visible excess of solid material remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials on a rotating shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[5]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved particles.

-

Accurately dilute the filtrate with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.

-

Construct a standard curve using known concentrations of the analyte.

-

Determine the concentration in the diluted sample by referencing the standard curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically reported in mg/mL or mM.

-

Chemical Stability and Degradation Profile

The chemical stability of tert-butyl N-(1-carbamoylcyclopropyl)carbamate will be predominantly dictated by the lability of the Boc-protecting group. This group is notoriously sensitive to acidic conditions but is generally robust towards basic and nucleophilic reagents.[5]

Predicted Stability under Stress Conditions

| Condition | Predicted Stability | Primary Degradation Pathway | Rationale and Causality |

| Acidic pH | Unstable | Acid-catalyzed hydrolysis of the Boc group to yield the corresponding primary amine, isobutylene, and carbon dioxide. | The Boc group is designed to be cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form the stable tert-butyl cation.[5] |

| Neutral pH | Generally Stable | Minimal degradation expected. | The carbamate linkage is generally stable at neutral pH. |

| Basic pH | Generally Stable | Hydrolysis of the primary amide is possible under harsh conditions, but the carbamate is expected to be stable. | The Boc group is resistant to most basic conditions. While strong bases and high temperatures could induce hydrolysis of the primary amide, this is less likely under typical pharmaceutical conditions than acid-mediated Boc cleavage.[5] |

| Oxidative | Potentially Unstable | Oxidation of the amine functionalities. | Compounds containing amine groups can be susceptible to oxidation, for example, by peroxides.[5] |

| Thermal | Unstable at Elevated Temperatures | Thermolytic cleavage of the Boc group. | Thermal deprotection of Boc groups can occur, often at temperatures above 85-90°C, proceeding through a similar mechanism to acid cleavage.[5] The solid-state stability is expected to be greater than in solution. |

| Photolytic | Potentially Unstable | Photo-oxidation or other light-induced reactions. | While specific data is unavailable, it is a standard practice to assess photostability as per ICH Q1B guidelines. Amine-containing compounds can be susceptible to degradation upon exposure to light.[5] |

Predicted Degradation Pathway

The most probable degradation pathway under physiologically relevant or formulation-related stress (i.e., acidic conditions) is the cleavage of the Boc group.

Experimental Protocol for Forced Degradation Studies

Forced degradation (stress testing) studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines.[7] A target degradation of 5-20% is typically desired to ensure that the secondary degradation is minimized.[7]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[5]

-

Application of Stress Conditions: (Run in parallel with a control sample protected from stress).

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.[5][7]

-

Thermal Degradation (Solution): Store the stock solution at an elevated temperature (e.g., 80°C) in a sealed vial, protected from light.

-

Thermal Degradation (Solid-State): Place the solid compound in an oven at an elevated temperature (e.g., 80°C).

-

Photostability: Expose both a solution and the solid compound to light with an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt hours/square meter, as per ICH Q1B. A control sample must be wrapped in aluminum foil to protect it from light.[5]

-

-

Sample Analysis:

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

-

Neutralize the acid and base-stressed samples before analysis to prevent further degradation on the analytical column.

-

Analyze all stressed samples and the control using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

-

Recommended Analytical Methods for Quantification